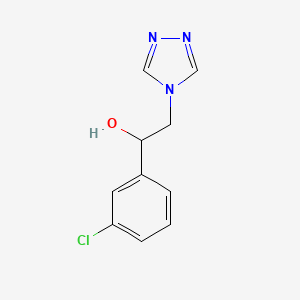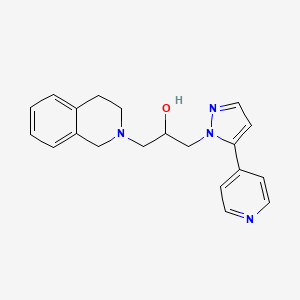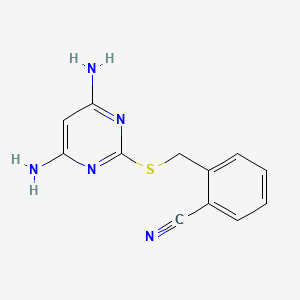
2-(2,3-Dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as 2-DPMP and belongs to the class of psychoactive substances. This compound has been found to have a unique mechanism of action and has been studied for its potential applications in various fields.
科学的研究の応用
2-DPMP has been studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. It has been found to have a unique mechanism of action, which makes it a valuable tool for studying the central nervous system. The compound has been used to investigate the role of dopamine and norepinephrine in the brain and has shown promising results in the treatment of attention deficit hyperactivity disorder (ADHD).
作用機序
The mechanism of action of 2-DPMP involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system. The compound has also been found to have an affinity for the sigma-1 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-DPMP are similar to those of other psychoactive substances. The compound has been found to increase alertness, attention, and cognitive performance. It has also been associated with an increase in heart rate, blood pressure, and body temperature. The long-term effects of 2-DPMP are not well understood, and further research is needed to determine its safety and potential for abuse.
実験室実験の利点と制限
The advantages of using 2-DPMP in lab experiments include its unique mechanism of action, high potency, and selectivity for dopamine and norepinephrine reuptake inhibition. However, the compound has limitations, including its potential for abuse, lack of long-term safety data, and limited availability.
将来の方向性
There are several future directions for research on 2-DPMP. One area of interest is the development of new analogs with improved selectivity and safety profiles. Another area of research is the investigation of the long-term effects of the compound on the brain and behavior. Additionally, further studies are needed to explore the potential therapeutic applications of 2-DPMP in the treatment of ADHD and other neurological disorders.
Conclusion
In conclusion, 2-(2,3-Dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. Its unique mechanism of action and potential applications in various fields make it a valuable tool for investigating the central nervous system. However, further research is needed to determine its safety and potential for abuse, as well as its long-term effects on the brain and behavior.
合成法
The synthesis of 2-DPMP involves the reaction of 2,3-dimethylphenol with pyrrolidine and ethyl chloroacetate. The reaction is carried out under basic conditions, and the final product is obtained through a series of purification steps. The purity of the product is critical for its use in scientific research, and various analytical techniques are employed to ensure the quality of the compound.
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-6-5-7-13(12(11)2)17-10-14(16)15-8-3-4-9-15/h5-7H,3-4,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYHRVDGXORSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)




![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)


![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)